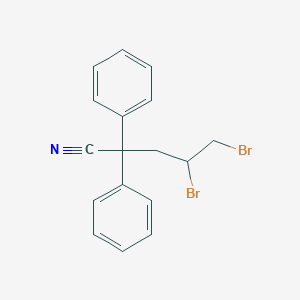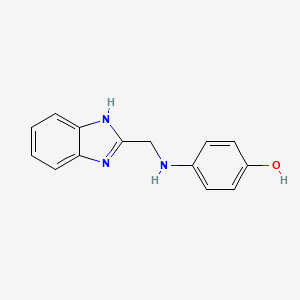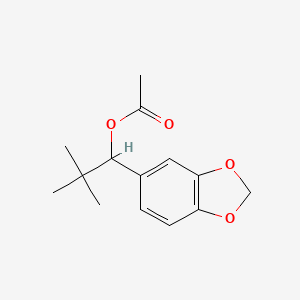
4,5-Dibromo-2,2-diphenylpentanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dibromo-2,2-diphenylpentanenitrile is an organic compound characterized by the presence of two bromine atoms, two phenyl groups, and a nitrile group attached to a pentane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2,2-diphenylpentanenitrile typically involves the bromination of 2,2-diphenylpentanenitrile. One common method is the direct dibromination of alkenes using reagents such as 1,3-dibromo-5,5-dimethylhydantoin under mild reaction conditions . This method does not require a catalyst or an external oxidant, making it efficient and straightforward.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The scalability of the reaction and the availability of brominating agents make this process feasible for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4,5-Dibromo-2,2-diphenylpentanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine group under appropriate conditions.
Oxidation Reactions: The phenyl groups can undergo oxidation to form corresponding quinones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace bromine atoms.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used for the reduction of nitrile groups.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for the oxidation of phenyl groups.
Major Products Formed
Substitution: Products include azides or nitriles depending on the nucleophile used.
Reduction: The primary product is the corresponding amine.
Oxidation: The major products are quinones or other oxidized aromatic compounds.
Scientific Research Applications
4,5-Dibromo-2,2-diphenylpentanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of polymers and other materials with specific properties.
Biology and Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals and other biologically active compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4,5-Dibromo-2,2-diphenylpentanenitrile depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atoms act as leaving groups, allowing nucleophiles to attack the carbon atoms. In reduction reactions, the nitrile group is hydrogenated to form an amine. The molecular targets and pathways involved vary based on the specific chemical transformation being studied.
Comparison with Similar Compounds
Similar Compounds
4,5-Dibromo-2,7-dinitrofluorescein: This compound has similar bromine and aromatic structures but includes nitro groups, making it useful in optical applications.
2,2’-Dibromo-4,4’,5,5’-biphenyltetracarboxylic dianhydride: Used in the synthesis of polyimides for gas separation membranes.
4,5-Dibromo-1,2-diaminobenzene: Utilized in the synthesis of phthalonitrile derivatives.
Uniqueness
4,5-Dibromo-2,2-diphenylpentanenitrile is unique due to its specific combination of bromine atoms, phenyl groups, and a nitrile group, which confer distinct reactivity and potential applications. Its structure allows for versatile chemical transformations, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
6314-66-5 |
|---|---|
Molecular Formula |
C17H15Br2N |
Molecular Weight |
393.1 g/mol |
IUPAC Name |
4,5-dibromo-2,2-diphenylpentanenitrile |
InChI |
InChI=1S/C17H15Br2N/c18-12-16(19)11-17(13-20,14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-10,16H,11-12H2 |
InChI Key |
ZYYSPXJVBQFPDN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(CBr)Br)(C#N)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)












